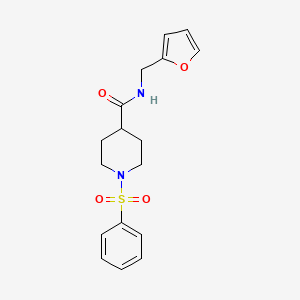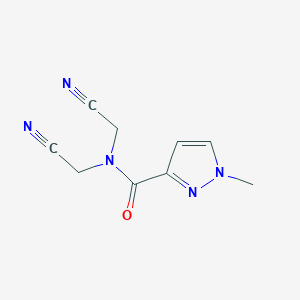![molecular formula C14H11N5S B5888136 nicotinaldehyde [4-(3-pyridinyl)-1,3-thiazol-2-yl]hydrazone](/img/structure/B5888136.png)
nicotinaldehyde [4-(3-pyridinyl)-1,3-thiazol-2-yl]hydrazone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Nicotinaldehyde [4-(3-pyridinyl)-1,3-thiazol-2-yl]hydrazone, also known as NPTH, is a chemical compound that has been studied for its potential applications in scientific research. NPTH is a member of the thiosemicarbazone class of compounds, which have been shown to have a wide range of biological activities.
Mecanismo De Acción
The mechanism of action of nicotinaldehyde [4-(3-pyridinyl)-1,3-thiazol-2-yl]hydrazone is not fully understood, but studies have suggested that it may act by inhibiting the activity of enzymes involved in DNA synthesis and repair, as well as by inducing apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
nicotinaldehyde [4-(3-pyridinyl)-1,3-thiazol-2-yl]hydrazone has been shown to have a variety of biochemical and physiological effects. In addition to its anti-cancer and anti-inflammatory activity, nicotinaldehyde [4-(3-pyridinyl)-1,3-thiazol-2-yl]hydrazone has been shown to inhibit the activity of enzymes involved in the metabolism of drugs and other xenobiotics. nicotinaldehyde [4-(3-pyridinyl)-1,3-thiazol-2-yl]hydrazone has also been shown to have antioxidant activity and to protect against oxidative stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of nicotinaldehyde [4-(3-pyridinyl)-1,3-thiazol-2-yl]hydrazone is that it has been shown to have a high degree of selectivity for cancer cells, meaning that it may be less toxic to healthy cells than other anti-cancer drugs. However, one limitation of nicotinaldehyde [4-(3-pyridinyl)-1,3-thiazol-2-yl]hydrazone is that it has relatively poor solubility in water, which can make it difficult to administer in vivo.
Direcciones Futuras
There are several future directions for research on nicotinaldehyde [4-(3-pyridinyl)-1,3-thiazol-2-yl]hydrazone. One area of interest is the development of new methods for synthesizing nicotinaldehyde [4-(3-pyridinyl)-1,3-thiazol-2-yl]hydrazone that are more efficient and environmentally friendly. Another area of interest is the development of new formulations of nicotinaldehyde [4-(3-pyridinyl)-1,3-thiazol-2-yl]hydrazone that improve its solubility and bioavailability. Finally, further studies are needed to fully understand the mechanism of action of nicotinaldehyde [4-(3-pyridinyl)-1,3-thiazol-2-yl]hydrazone and to explore its potential applications in other areas of scientific research.
Métodos De Síntesis
Nicotinaldehyde [4-(3-pyridinyl)-1,3-thiazol-2-yl]hydrazone can be synthesized using a variety of methods, including the reaction of 4-(3-pyridinyl)-1,3-thiazol-2-amine with nicotinaldehyde in the presence of a reducing agent such as sodium borohydride. Other methods include the reaction of thiosemicarbazide with 4-(3-pyridinyl)-1,3-thiazol-2-carboxaldehyde in the presence of a base such as sodium hydroxide.
Aplicaciones Científicas De Investigación
Nicotinaldehyde [4-(3-pyridinyl)-1,3-thiazol-2-yl]hydrazone has been studied for its potential applications in scientific research, particularly in the field of cancer research. Studies have shown that nicotinaldehyde [4-(3-pyridinyl)-1,3-thiazol-2-yl]hydrazone has anti-cancer activity against a variety of cancer cell lines, including breast, lung, and colon cancer cells. nicotinaldehyde [4-(3-pyridinyl)-1,3-thiazol-2-yl]hydrazone has also been shown to have anti-inflammatory activity and to inhibit the growth of bacteria and viruses.
Propiedades
IUPAC Name |
4-pyridin-3-yl-N-[(E)-pyridin-3-ylmethylideneamino]-1,3-thiazol-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N5S/c1-3-11(7-15-5-1)8-17-19-14-18-13(10-20-14)12-4-2-6-16-9-12/h1-10H,(H,18,19)/b17-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIIYANYDYYJPEY-CAOOACKPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C=NNC2=NC(=CS2)C3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CN=C1)/C=N/NC2=NC(=CS2)C3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-pyridin-3-yl-N-[(E)-pyridin-3-ylmethylideneamino]-1,3-thiazol-2-amine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-N-methyl-3-(4-nitrophenyl)acrylamide](/img/structure/B5888060.png)
![6-{[(5,6-diphenyl-1,2,4-triazin-3-yl)imino]methyl}-2,3-dimethoxybenzoic acid](/img/structure/B5888068.png)
![1-(2-chlorophenyl)-4-[4-(methylthio)benzyl]piperazine](/img/structure/B5888075.png)

![1-[(3-carboxyphenyl)sulfonyl]-4-piperidinecarboxylic acid](/img/structure/B5888092.png)
![1-[2-(5-isopropyl-2-methylphenoxy)ethyl]pyrrolidine](/img/structure/B5888094.png)
![N-(2-fluorophenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5888095.png)



![ethyl 2-amino-1-(3,5-dichlorophenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate](/img/structure/B5888138.png)

![N-{3-[methyl(methylsulfonyl)amino]phenyl}-2-(2-methylphenoxy)acetamide](/img/structure/B5888154.png)
